molecular formula C9H8ClN3O2 B2413567 3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 932236-38-9

3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B2413567
CAS RN: 932236-38-9
M. Wt: 225.63
InChI Key: LDHGKDGYGMKXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound with the linear formula C9H8ClN3O2 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is represented by the linear formula C9H8ClN3O2 . This compound has a molecular weight of 225.636 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid are characterized by its linear formula C9H8ClN3O2 and its molecular weight of 225.636 .

Scientific Research Applications

Synthesis of Derivatives

  • Regioselective Synthesis

    The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was explored, demonstrating regioselectivity in N-alkylation of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives (Drev et al., 2014).

  • Design of Cocrystals

    Research involved preparing cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine with carboxylic acids, highlighting hydrogen bonding and the formation of supramolecular structures (Rajam et al., 2018).

Crystallography and Molecular Structure

  • Hydrogen-Bonded Structures

    Studies on 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and its derivatives revealed hydrogen-bonded chains and framework structures in their crystal form (Portilla et al., 2006).

  • Parallel Synthesis for Library Creation

    A protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides was developed, contributing to the creation of compound libraries (Ahmetaj et al., 2013).

Biochemical Applications

  • Anticancer Activity

    Some derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and tested for their anticancer activity, highlighting the compound's potential in medicinal chemistry (Abdellatif et al., 2014).

  • Angiotensin II Receptor Antagonists

    Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent oral angiotensin II receptor antagonists, significant for cardiovascular drug development (Shiota et al., 1999).

Structural Characterization

  • Multinuclear NMR Spectroscopy

    The structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines was conducted using multinuclear NMR spectroscopy, offering insights into the compound's molecular structure (Aggarwal et al., 2009).

  • Combes-type Reaction for Library Creation

    A Combes-type reaction was employed to generate a library of fused pyridine-4-carboxylic acids, showcasing the versatility of pyrazolo[1,5-a]pyrimidines in combinatorial chemistry (Volochnyuk et al., 2010).

properties

IUPAC Name

3-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-4-3-6(9(14)15)13-8(11-4)7(10)5(2)12-13/h3H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHGKDGYGMKXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(=O)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.